Perfluoroallene

説明

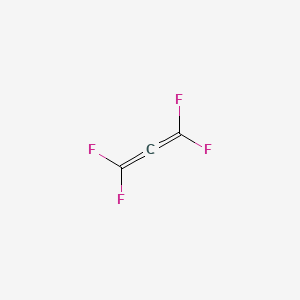

Structure

3D Structure

特性

InChI |

InChI=1S/C3F4/c4-2(5)1-3(6)7 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWKERINVYVSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196720 | |

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-68-7 | |

| Record name | Perfluoroallene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroallene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Perfluoroallene

Historical and Contemporary Synthetic Routes to Perfluoroallene Derivatives

The synthesis of perfluoroallene and its derivatives has evolved significantly from early methods to more refined contemporary strategies. These approaches often involve the controlled introduction of fluorine atoms and the formation of the characteristic cumulenic double bond system.

Free-Radical Addition and Dehalogenation Approaches to Perfluoroallene Synthesis

Historically, the synthesis of perfluoroallene has been achieved through a two-step process involving free-radical addition followed by dehalogenation. One notable method involves the free-radical addition of a dihalomethane, such as dibromodifluoromethane (B1204443) (CF₂Br₂), to 1,1-difluoroethene. royalsocietypublishing.org This initial addition reaction is followed by the removal of two molecules of hydrogen bromide (HBr) to yield perfluoroallene. royalsocietypublishing.org

A similar strategy has been employed to generate higher 1,2-dienes. royalsocietypublishing.org Furthermore, perfluorobut-2-yne has served as a valuable precursor for creating more complex perfluoroallenes. This is accomplished by the addition of trifluoromethyl iodide (CF₃I) to the alkyne, followed by a dehalogenation step. royalsocietypublishing.org

The versatility of 1-iodoperfluoroalkanes as reagents has been instrumental in this field. These compounds allow for the preparation of a wide array of perfluoroalkyl derivatives of metals (like lithium, mercury, magnesium, and zinc) and non-metals (such as nitrogen, phosphorus, sulfur, and arsenic). royalsocietypublishing.org These organometallic intermediates are then used to construct various fluorinated molecules, including carboxylic acids and their derivatives. royalsocietypublishing.org

Radical reactions, often initiated by reagents like AIBN (Azobisisobutyronitrile), are a cornerstone of these synthetic pathways. libretexts.org The process typically involves initiation, propagation, and termination steps. masterorganicchemistry.com For instance, tributyltin hydride (Bu₃SnH) is a common reagent used for the dehalogenation of alkyl halides, proceeding through a free-radical chain mechanism. libretexts.orgcmu.edu

Table 1: Examples of Free-Radical Precursors and Reactions

| Precursor | Reagent(s) | Product Type | Citation |

| 1,1-difluoroethene | CF₂Br₂, then HBr removal | Perfluoroallene | royalsocietypublishing.org |

| Perfluorobut-2-yne | CF₃I, then dehalogenation | Higher perfluoroallenes | royalsocietypublishing.org |

| Alkyl halides | Bu₃SnH, AIBN | Dehalogenated alkanes | libretexts.orgcmu.edu |

| Arylchlorotetrafluoro-λ⁶-sulfanes | Tetrafluoroethylene (B6358150), radical initiator | Aryltetrafluoro(polyfluoroalkyl)-λ⁶-sulfanes | nih.gov |

Multi-Step Conversions and Precursor Manipulation for Perfluoroallene Scaffolds

The synthesis of complex molecules like perfluoroallene derivatives often relies on multi-step synthetic sequences. libretexts.org This approach allows for the gradual construction of the target molecule through a series of well-defined chemical transformations. sathyabama.ac.in Retrosynthetic analysis is a powerful tool in planning these multi-step syntheses, where the target molecule is conceptually broken down into simpler, more readily available precursors. nobelprize.orgyoutube.com

A key strategy involves the manipulation of functional groups. sathyabama.ac.in For example, a synthetic sequence might start with a commercially available starting material which is then subjected to a series of reactions to introduce the necessary fluorine atoms and build the carbon skeleton. This can involve a variety of reactions such as oxidation, reduction, and condensation. libretexts.org

The development of efficient multi-step syntheses is crucial for accessing complex perfluoroallene scaffolds that may not be attainable through direct, one-pot reactions. These elaborate processes have been successfully applied to the synthesis of many complex molecules, including natural products and pharmaceuticals. nobelprize.org

Green Chemistry Principles in Perfluoroallene Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds like perfluoroallene. epa.gov

Sustainable Methodologies for Perfluoroallene Production

Sustainable production methods focus on minimizing environmental impact by using renewable resources, reducing waste, and improving energy efficiency. quantis.comnortheastern.edu This involves a shift from traditional synthetic methods that often rely on harsh reagents and generate significant waste. news-medical.netskpharmteco.com

Key aspects of sustainable methodologies include:

Waste Prevention: Designing syntheses to prevent waste is a primary goal. epa.govacs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Employing environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. nih.govsurfaceandcoatings.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. news-medical.net

Renewable Feedstocks: Utilizing renewable resources like biomass instead of fossil fuels. quantis.comnortheastern.edu

Circularity: Designing products and processes that allow for reuse and recycling. quantis.com

Techniques like continuous flow chemistry and biocatalysis are being explored to create more sustainable synthetic routes. news-medical.netwisdomlib.org For instance, enzymes can be used as highly specific catalysts, often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.org

Catalyst-Free or Transition Metal-Free Approaches in Perfluoroallene Synthesis

A significant focus in green chemistry is the development of catalyst-free or transition-metal-free synthetic methods. nobelprize.org While catalysts are generally preferred over stoichiometric reagents to minimize waste, the use of heavy or toxic metals can pose environmental and health risks. epa.govacs.org

Recent research has demonstrated the feasibility of various catalyst-free reactions, often promoted by light or other benign stimuli. mdpi.com For example, visible-light-mediated cycloaddition reactions have been developed for the synthesis of complex organic molecules without the need for a photocatalyst. mdpi.com Similarly, catalyst-free methods for synthesizing heterocyclic polymers and imine derivatives have been reported. scirp.org

In the context of fluorinated compounds, transition-metal-free approaches for C-F bond activation are being actively investigated. d-nb.info These methods often rely on radical pathways initiated by light or a radical initiator, offering a greener alternative to traditional metal-catalyzed reactions. d-nb.info For instance, a catalyst-free method for synthesizing O-heteroacenes from fluorinated oligophenylenes has been developed, utilizing the radical nature of the reaction to facilitate nucleophilic substitution. nih.gov

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Approach | Example | Citation |

| Waste Prevention | Design syntheses to leave no waste to treat or clean up. | Maximizing atom economy in reactions. | epa.govacs.org |

| Safer Solvents | Use of water or solvent-free conditions. | Solvent-free synthesis of imine derivatives. | nih.govscirp.org |

| Energy Efficiency | Reactions at ambient temperature and pressure. | Visible-light-mediated reactions. | news-medical.netmdpi.com |

| Catalyst Choice | Use of biocatalysts or catalyst-free methods. | Enzyme-catalyzed reactions, light-induced catalyst-free cycloadditions. | acs.orgwisdomlib.orgmdpi.com |

| Renewable Feedstocks | Transition from fossil fuels to biomass. | Using engineered microbes to produce chemicals from CO₂. | quantis.comnortheastern.edu |

Advanced Synthetic Strategies for Perfluoroallene Functionalization

The functionalization of perfluoroallene is crucial for tuning its properties and expanding its applications. Advanced synthetic strategies focus on introducing a variety of functional groups onto the perfluoroallene scaffold with high selectivity and efficiency. mdpi.com

This often involves modifying the surface of nanomaterials with specific chemical groups or molecules to enhance their performance. mdpi.comnih.gov The functionalization can be achieved through both covalent and non-covalent interactions. nih.gov

Key strategies for functionalization include:

Dendrimer Functionalization: Using highly branched dendrimers to stabilize nanoparticles and provide tailored functional sites.

Graphene Functionalization: Modifying graphene surfaces with various chemical groups to tune its properties for applications in energy storage, sensors, and biomedicine. unipa.it

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of well-defined polymers with specific end groups that can be further functionalized. cmu.edu

Click Chemistry: Employing highly efficient and specific reactions to attach functional molecules.

These advanced functionalization techniques are critical for developing novel materials with enhanced properties for a wide range of applications, from drug delivery to catalysis. unipa.itnih.gov

Organometallic Reactions in Perfluoroallene Synthesis

The use of organometallic reagents is a significant strategy in fluorine chemistry, primarily for the generation of reactive fluorinated intermediates like carbenes. acs.orgmt.com While direct, single-step syntheses of perfluoroallene using organometallic compounds are not widely documented, their primary role is to serve as precursors for difluorocarbene (:CF₂), a key building block. acs.org Various organometallic compounds are known to generate difluorocarbene upon thermal or chemical inducement. acs.org

These organometallic precursors fall into several classes, including organomercury, organotin, organosilicon, and organophosphorus compounds. acs.org The general approach involves the decomposition of the organometallic reagent to release difluorocarbene, which can then undergo further reactions. For instance, the pyrolysis of tetrafluoroethene, which can be produced from the thermolysis of chlorodifluoromethane (B1668795), leads to the formation of difluorocarbene. acs.org This intermediate is highly reactive and can dimerize or react with other species. The reaction of difluorocarbene with other fluorinated alkenes, such as tetrafluoroethene (C₂F₄), can lead to the formation of perfluoroallene. acs.org

A notable method involves the generation of difluorovinylidene from 2-chloro-1,1-difluoroethene. When this reaction is carried out in the presence of tetrafluoroethene, perfluoroallene is formed. acs.org Palladium-catalyzed reactions involving difluorocarbene transfer have also been developed, using precursors like chlorodifluoromethane (ClCF₂H). researchgate.net These methods highlight the importance of controlling the generation and subsequent reaction of fluorinated carbenes. researchgate.net

| Precursor Class | Specific Example(s) | Generated Intermediate | Reference |

|---|---|---|---|

| Organomercury | (Trifluoromethyl)phenylmercury | Difluorocarbene (:CF₂) | acs.org |

| Organosilicon | Trifluoro(trifluoromethyl)silane (CF₃SiF₃) | Difluorocarbene (:CF₂) | acs.org |

| Organophosphorus | (Trifluoromethyl)pentafluorophosphorane ((CF₃)₃PF₂) | Difluorocarbene (:CF₂) | acs.org |

| Palladium-Catalyst Systems | Chlorodifluoromethane (ClCF₂H) | Difluorocarbene (:CF₂) | researchgate.net |

Photochemical and Electrochemical Synthetic Strategies for Perfluoroallene

Alternative energy sources, such as light and electricity, provide distinct pathways for synthesizing highly reactive and strained molecules like perfluoroallene. nih.govsigmaaldrich.com These methods can often be performed under mild conditions and allow for the generation of high-energy intermediates. nih.govnih.gov

Photochemical Synthesis

Photochemical methods offer a precise way to generate reactive species. A specific strategy for synthesizing perfluoroallene involves the infrared multiphoton excitation of 2-chloro-1,1-difluoroethene. acs.org This process induces the elimination of hydrogen chloride (HCl) and generates the highly reactive intermediate, difluorovinylidene. In a subsequent step, if this intermediate is generated in the presence of tetrafluoroethene (C₂F₄), a cycloaddition and rearrangement cascade occurs to yield perfluoroallene as one of the main products, along with tetrafluoroethene. acs.org This reaction demonstrates a viable, albeit specialized, photochemical route to the target compound.

Electrochemical Synthesis

Electrosynthesis is a powerful technique in fluorine chemistry, famously used in the industrial production of various perfluorinated compounds. scielo.brresearchgate.net Its application to perfluoroallene synthesis primarily revolves around the generation of key fluorinated precursors. The electrochemical reduction of dibromodifluoromethane has been shown to produce difluorocarbene. acs.org This intermediate could, in principle, be trapped by a suitable fluorinated alkene to form perfluoroallene. However, this specific method is noted to lack a significant synthetic advantage over other established routes for generating difluorocarbene. acs.org While direct electrochemical synthesis of perfluoroallene is not prominently featured in the literature, the general utility of electrosynthesis for creating C-F bonds and perfluorinated molecules suggests its potential as a plausible, if underexplored, strategy. scielo.brbeilstein-journals.org

| Method | Precursor(s) | Conditions/Mechanism | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Photochemical | 2-Chloro-1,1-difluoroethene, Tetrafluoroethene | Infrared Multiphoton Excitation | Difluorovinylidene | Perfluoroallene | acs.org |

| Electrochemical | Dibromodifluoromethane | Electrochemical Reduction | Difluorocarbene | (Potential for further reaction to form Perfluoroallene) | acs.org |

Computational and Theoretical Investigations of Perfluoroallene Systems

Quantum Chemical Characterization and Electronic Structure Theoryresearchgate.netnih.govrsc.orgunige.ch

Quantum chemical methods are instrumental in elucidating the intricate details of perfluoroallene's electronic structure. nih.gov Both Density Functional Theory (DFT) and ab initio approaches have been employed to characterize its molecular properties. researchgate.netmdpi.com

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic configuration of perfluoroallene. mdpi.comnih.gov Studies utilizing DFT methods, such as B3LYP, have provided detailed insights into the molecule's structure. researchgate.net

Theoretical calculations have been instrumental in determining the molecular geometry of perfluoroallene. The molecule is characterized by an almost linear C=C=C framework. researchgate.net In crystallographic studies, the exact linearity of this framework is dictated by the 222 crystallographic site symmetry. researchgate.net A notable finding from these theoretical calculations is that the C=C bond lengths in allenes decrease as the number of fluorine substituents increases. researchgate.net

Below is a table summarizing selected geometric parameters for perfluoroallene, which possesses D2d symmetry. researchgate.net

Table 1: Selected Geometric Parameters of Perfluoroallene (D2d Symmetry)

| Parameter | Value |

|---|---|

| C=C Bond Length | Varies with fluorine substitution researchgate.net |

| C=C=C Framework | Nearly linear researchgate.net |

This table presents a summary of the geometric parameters of perfluoroallene as determined by theoretical calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study perfluoroallene and related systems. numberanalytics.comwikipedia.org These methods, including high-level approaches like QCISD(T)/6-311, provide a rigorous framework for understanding the molecule's electronic structure and properties. researchgate.net While detailed studies focusing solely on perfluoroallene using a wide array of ab initio techniques are not extensively documented in the provided context, the application of methods like the GAUSSIAN-94 program system for related perfluoroallyl radicals highlights the utility of these approaches. For instance, in the study of the perfluoroallyl radical, the B3LYP method with a 6-311G* basis set yielded the most plausible results, which were in good agreement with experimental data. Such computational approaches are crucial for accurately modeling systems where experimental data is scarce. researchgate.net

The analysis of molecular orbitals (MOs) and electron density distribution provides a deeper understanding of the bonding and reactivity of perfluoroallene. researchgate.netwikipedia.org The molecular orbitals and their corresponding energies in tetrafluoroallene have been examined, revealing the electronic structure that governs its chemical behavior. researchgate.net

The distribution of electrons in a molecule can be described by molecular orbitals, which are mathematical functions that characterize the wave-like behavior of an electron. wikipedia.org In perfluoroallene, the arrangement of these orbitals and their energy levels dictate the molecule's stability and reactivity. researchgate.netlibretexts.org The electron density distribution, which is the probability of finding an electron in a particular region, offers a detailed picture of the chemical bonds and lone pairs within the molecule. wikipedia.orgnumberanalytics.com

Table 2: Molecular Orbitals and Orbital Energies of C3F4

| Molecular Orbital | Energy |

|---|

This table illustrates the concept of molecular orbitals and their energies in tetrafluoroallene, as investigated through theoretical methods. researchgate.net

Charge density analysis is a powerful technique for investigating the distribution of electrons within a molecule, offering insights into chemical bonding and intermolecular interactions. numberanalytics.comnih.gov For tetrafluoroallene and its derivatives like 1,1-difluoroallene, single-crystal X-ray diffraction at low temperatures has been used to determine their charge densities. researchgate.net

The topological analysis of the experimentally determined charge density allows for a detailed comparison with results from quantum-chemical calculations. researchgate.net This comparison helps in understanding the subtle differences in chemical bonds, such as the C-F bonds. researchgate.net The experimental molecular electrostatic potential derived from charge density studies can satisfactorily explain the observed patterns of weak intermolecular interactions. researchgate.net The absence of hydrogen atoms in perfluoroallene is an advantage in X-ray based electron density distribution determination, as hydrogen atoms can pose a significant challenge due to their low diffraction power. researchgate.net

Analysis of Perfluoroallene Molecular Orbitals and Electron Density Distribution

Spectroscopic Signatures and Theoretical Assignments for Perfluoroallenemdpi.com114.55.40rsc.org

Theoretical calculations are crucial for interpreting and assigning the spectroscopic features of perfluoroallene, particularly its vibrational spectra. mdpi.com

The vibrational frequencies of perfluoroallene, which has D2d symmetry, have been examined theoretically using quantum chemistry software like the gaussian98 package. researchgate.netresearchgate.net These calculations allow for the assignment of all normal modes of vibration to specific types of molecular motion. researchgate.netresearchgate.net

The normal modes for perfluoroallene are categorized into seven types of motion: C=C stretch, CF stretch, CF2 scissors, CF2 twist, CF2 wag, CF2 rock, and C=C=C bend. researchgate.net By comparing the calculated vibrational frequencies with experimental infrared (IR) and Raman spectra, a set of correction factors can be derived to improve the accuracy of the theoretical predictions. researchgate.netresearchgate.net Theoretical calculations also provide information on the IR and Raman intensities, which aids in the interpretation of experimental spectra. researchgate.net

Table 3: Normal Mode Assignments for Perfluoroallene (D2d Symmetry)

| Type of Motion | Description |

|---|---|

| C=C stretch | Stretching vibration of the carbon-carbon double bonds. researchgate.net |

| CF stretch | Stretching vibration of the carbon-fluorine bonds. researchgate.net |

| CF2 scissors | In-plane bending vibration of the CF2 group. researchgate.net |

| CF2 twist | Twisting vibration of the CF2 group out of the plane. researchgate.net |

| CF2 wag | Wagging vibration of the CF2 group out of the plane. researchgate.net |

| CF2 rock | In-plane rocking vibration of the CF2 group. researchgate.net |

This table, based on theoretical examinations, outlines the seven types of motion corresponding to the normal modes of vibration for perfluoroallene. researchgate.net

Photoelectron Spectroscopy and Ionization Energy Studies of Perfluoroallene

Photoelectron spectroscopy (PES) is an experimental technique used to measure the energies of electrons in molecules, providing direct insight into the electronic structure. khanacademy.org The method involves irradiating a sample with high-energy photons, causing the ejection of electrons. khanacademy.org By measuring the kinetic energy of these ejected photoelectrons, the binding energy or ionization energy of the electrons can be determined. khanacademy.orglibretexts.org

There are two primary types of ionization energy measured: adiabatic and vertical. Adiabatic ionization energy is the minimum energy required to remove an electron from a molecule in its ground vibrational state to produce a positive ion, also in its ground vibrational state. libretexts.org Vertical ionization energy, on the other hand, corresponds to the energy change for an ionization event that occurs without any change in the molecular geometry, resulting in an ion that may be in a vibrationally excited state. libretexts.org

For perfluoroallene (C₃F₄), ionization energies have been determined using photoelectron spectroscopy. nist.gov The study by Thomas and Thompson in 1974 provided key data on its gas-phase ion energetics. nist.gov The reported values distinguish between the adiabatic and the higher-energy vertical ionization event. nist.gov

| Ionization Energy Type | Value (eV) | Method | Reference |

|---|---|---|---|

| Adiabatic | 10.88 | Photoelectron Spectroscopy (PE) | Thomas and Thompson, 1974 |

| Vertical | 11.24 | Photoelectron Spectroscopy (PE) | Thomas and Thompson, 1974 |

Electron Momentum Spectroscopy Investigations of Perfluoroallene Valence Electronic Structure

Electron momentum spectroscopy (EMS) is a powerful experimental technique for investigating the electronic structure of atoms and molecules. It measures both the binding energy and the momentum distribution of electrons in individual atomic or molecular orbitals. tsinghua.edu.cn An EMS experiment involves a high-energy electron impact ionization (e, 2e) reaction, where the kinematics of the incoming and outgoing electrons are fully determined. tsinghua.edu.cnnih.gov This allows for the direct experimental measurement of the momentum profile for each valence orbital, which is a sensitive probe of the orbital's character and spatial distribution. tsinghua.edu.cn

While EMS has been successfully applied to a wide range of molecules to provide unambiguous orbital assignments and examine electron correlation effects, specific EMS studies focused on the valence electronic structure of perfluoroallene are not prominent in the surveyed literature. tsinghua.edu.cnaps.orgibm.com However, the application of this technique to perfluoroallene would be of considerable interest. By comparing experimentally measured momentum distributions with theoretical calculations from quantum mechanical methods like Hartree-Fock or Density Functional Theory (DFT), a detailed and direct validation of the theoretical models for perfluoroallene's electronic structure could be achieved. tsinghua.edu.cnaps.org Such a study could definitively assign the symmetry of its molecular orbitals, similar to how EMS was used to assign the HOMO of pyrimidine (B1678525) as having 7b₂ symmetry. tsinghua.edu.cn

Reaction Mechanism Elucidation via Computational Chemistry for Perfluoroallene

Computational chemistry serves as a powerful tool for investigating the complex mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, quantum chemical calculations can identify the structures and relative energies of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.eduaps.org This allows for the detailed elucidation of reaction pathways that may be difficult to probe experimentally.

Perfluoroallene has been observed as an unstable isomer in certain chemical transformations, such as the oxidation of 1,3-perfluorobutadiene, but its high reactivity can make it difficult to isolate and study through conventional experimental means. researchgate.net Computational approaches are therefore essential for understanding its formation and subsequent reactions. These methods can predict reaction heats, activation barriers, and the influence of various factors on the reaction's viability, guiding the design of new synthetic routes. aps.org

Transition State Analysis and Reaction Path Modeling for Perfluoroallene Transformations

A central aspect of computational reaction mechanism analysis is the location and characterization of transition states, which are the first-order saddle points on the potential energy surface. aps.org The energy of the transition state determines the activation energy barrier for a reaction, providing key kinetic information. smu.edu For transformations involving perfluoroallene, computational models can map the entire reaction path, delineating the step-by-step geometric and electronic changes that occur as reactants are converted to products. smu.edu

For instance, computational studies have been used to determine the activation barriers for related perfluorinated species, such as the 1,2-F atom migration in perfluoroallyl radicals, which were calculated to be in the range of 19-29 kcal/mol. researchgate.net A similar approach could be applied to model the isomerization of perfluoroallene to its more stable isomers, such as perfluoropropyne, or its participation in cycloaddition reactions. Advanced methods like the United Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product adjustment, providing a deeper chemical understanding of the transformation. smu.edu

Molecular Dynamics Simulations for Perfluoroallene Reaction Pathways

Molecular dynamics (MD) simulations offer a complementary computational approach to study the time evolution of a chemical system, providing insights into reaction dynamics. ucl.ac.uk Reactive MD, in particular, which uses force fields like ReaxFF, allows for the simulation of chemical reactions by dynamically modeling bond formation and cleavage. arxiv.orgmdpi.com This method is well-suited for exploring complex reaction networks, including pyrolysis and oxidation processes under various conditions. ucl.ac.uk

While specific MD simulations for perfluoroallene reaction pathways are not widely reported, the methodology has been established for other per- and polyfluoroalkyl substances (PFAS). arxiv.orgmdpi.com For example, reactive MD has been used to determine the degradation pathways of PFOA and PFOS by simulating their reactions at high temperatures. arxiv.org A similar protocol could be applied to perfluoroallene to simulate its thermal decomposition or oxidation. The simulation would track the trajectories of all atoms over time, revealing the sequence of elementary reaction steps, identifying transient intermediates, and predicting the final products. mdpi.com Furthermore, advanced techniques such as the ab initio nanoreactor, which uses MD to automatically explore reaction pathways, could be employed to discover novel transformations of perfluoroallene. nih.gov

Advanced Computational Modeling for Perfluoroallene-Related Environmental and Biological Interactions

The potential environmental and biological impacts of perfluorinated compounds are of significant concern. researchgate.netnih.gov Advanced computational models are increasingly used to predict the behavior, properties, and toxicity of these chemicals, helping to fill data gaps where experimental information is limited and to prioritize substances for further testing. researchgate.net These in silico methods are crucial for assessing compounds like perfluoroallene and its analogues.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Perfluorinated Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are built by establishing a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured endpoint. mdpi.comresearchgate.net

For perfluorinated compounds (PFCs), QSAR and QSPR models have been developed to predict a range of important endpoints.

Biological Activity (QSAR): Classification models have been created to predict the potential of PFCs to exhibit endocrine-disrupting activity by competing with thyroxine for binding to the transport protein transthyretin. researchgate.net These models use molecular descriptors to screen compounds for potential toxicity. researchgate.net

Environmental Properties (QSPR): QSPR models have been established to predict key environmental partitioning properties, such as the organic carbon-normalized sorption coefficient (Koc). mdpi.com Such models can help forecast the environmental fate and transport of perfluorinated analogues. mdpi.com

Although specific QSAR/QSPR models for perfluoroallene itself are not detailed in the searched literature, these established models for analogous perfluorinated compounds demonstrate the utility of the approach. By calculating relevant molecular descriptors for perfluoroallene, its potential biological activity and environmental properties could be predicted based on existing models for the broader class of PFCs.

Computational Fluid Dynamics (CFD) in Perfluoroallene Environmental Transport Studies

Computational Fluid Dynamics (CFD) is a powerful tool for understanding the environmental transport of chemical compounds by numerically solving the equations of fluid flow. mdpi.comresearchgate.net It allows for the simulation of systems where controlled experiments may be difficult or impossible to perform. researchgate.net In the context of perfluorinated compounds, CFD can be leveraged to model their movement and fate in the environment. acs.org

The transport of perfluorinated compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) through air and their partitioning between air and water are critical areas of study. nih.gov The unique properties of these substances, having both hydrophobic and hydrophilic ends, cause them to accumulate at interfaces, such as between air and water. nih.gov

Machine Learning Applications in Perfluorinated Compound Research

Machine learning (ML) is increasingly being applied in the study of perfluorinated compounds to predict their properties, behavior, and potential impacts. researchgate.netpreprints.org These advanced computational techniques can analyze large datasets to identify patterns and make predictions that would be difficult to achieve through traditional methods. nih.gov

Several key applications of machine learning in PFAS research have emerged:

Predicting Bioactivities: ML models, particularly semi-supervised learning approaches, have been used to predict the bioactivities of a vast number of PFAS. nih.gov These models can identify specific molecular substructures that may be responsible for biological activity with high accuracy. nih.gov

Forecasting Environmental Fate and Transport: ML algorithms can predict the behavior and identify distinct patterns of individual PFAS types in the environment. preprints.org This includes modeling their occurrence, distribution, and removal from water sources. preprints.org

Estimating Physicochemical Properties: ML has been successfully used to predict key properties like toxicokinetic half-lives and carbon-fluorine bond dissociation energies. chemrxiv.orgnih.gov For instance, one study used a variety of ML algorithms to predict C-F bond dissociation energies with high accuracy, which is crucial for developing efficient treatment and removal technologies. chemrxiv.org

Improving Treatment Technologies: By predicting the effectiveness of different treatment methods, ML can help optimize processes for removing PFAS from the environment. researchgate.net

The table below summarizes some of the machine learning models and their applications in PFAS research.

| Machine Learning Model/Approach | Application in PFAS Research | Key Findings | Reference |

| Semi-supervised Metric Learning | Prediction of PFAS bioactivities | Achieved up to 97.3% accuracy in classifying bioactive and inactive molecules. | nih.gov |

| Random Forest, LASSO Regression, Feed-forward Neural Networks | Prediction of C-F bond dissociation energies | Predictions were within chemical accuracy, with deviations less than 0.70 kcal/mol. | chemrxiv.org |

| Ensemble Machine Learning (Random Forest) | Modeling toxicokinetic half-lives | Developed predictive models for PFAS half-lives across multiple species. | nih.gov |

| Various ML Algorithms | Predicting PFAS occurrence and removal | ML models demonstrated over 90% accuracy in contamination prediction and source identification. | researchgate.net |

These applications demonstrate the immense potential of machine learning to accelerate research and develop effective strategies for managing perfluorinated compounds. chemrxiv.org

Reactivity Patterns and Transformation Pathways of Perfluoroallene

Mechanistic Studies of Perfluoroallene Reactivity

The unique electronic structure of perfluoroallene makes it susceptible to various types of reactions, including nucleophilic, electrophilic, and radical attacks. Catalytic transformations further expand its synthetic utility.

Nucleophilic addition is a predominant reaction pathway for perfluoroallenes. numberanalytics.com The central carbon of the allene (B1206475) system is electron-deficient and thus highly electrophilic, making it the primary site for nucleophilic attack. saskoer.ca This initial attack leads to the formation of an intermediate, which can then undergo further reactions to yield a variety of products. numberanalytics.com

The general mechanism involves the attack of a nucleophile on the central carbon of the allene, which pushes the π-electrons of one of the double bonds onto an adjacent carbon. This results in the formation of a carbanionic intermediate. This intermediate is then typically protonated or reacts with another electrophile to give the final product.

A variety of nucleophiles, including alkoxides, amines, and organometallic reagents, have been shown to react with perfluoroallenes. The nature of the nucleophile and the reaction conditions can influence the regioselectivity and stereoselectivity of the addition. For instance, the reaction of perfluoroallene with lithium diorganocopper reagents leads to the formation of a C-C single bond, providing an effective method for extending the carbon framework. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Perfluoroallene

| Nucleophile | Product Type | Reference |

| Alkoxides | Fluoroalkenyl ethers | N/A |

| Amines | Fluoroalkenyl amines | vedantu.com |

| Organocuprates | Substituted fluoroalkenes | libretexts.org |

This table is illustrative and not exhaustive of all possible nucleophilic additions.

While less common than nucleophilic addition, perfluoroallene can also undergo electrophilic and radical reactions. The high electron density of the double bonds makes the terminal carbons susceptible to attack by electrophiles. savemyexams.com

In an electrophilic addition reaction, an electrophile attacks one of the terminal carbons of the allene, leading to the formation of a carbocationic intermediate. libretexts.org This intermediate can then be trapped by a nucleophile to give the final addition product. The regioselectivity of the attack is influenced by the stability of the resulting carbocation.

Free radical reactions of perfluoroallene are typically initiated by homolytic cleavage of a bond to generate a radical species. studymind.co.uk This radical can then add to one of the double bonds of the allene, initiating a chain reaction. These reactions can lead to polymerization or the formation of various addition products. For example, the peroxide-initiated addition of hydrogen bromide proceeds via a free radical mechanism. pharmdguru.com

Catalysis plays a crucial role in expanding the reaction scope of perfluoroallene, enabling transformations that are otherwise difficult to achieve. aps.org Both transition metal and organocatalysis have been employed to effect various transformations. frontiersin.org

Hydrodefluorination (HDF) is a reaction that replaces a carbon-fluorine bond with a carbon-hydrogen bond. wikipedia.org This transformation is significant for the potential remediation of per- and polyfluoroalkyl substances (PFAS). chemistryviews.org Catalytic HDF of perfluoroallene can lead to partially or fully hydrogenated products.

Various catalytic systems have been developed for HDF, including those based on transition metals and silylium-carborane catalysts. wikipedia.orgnih.gov For example, nickel(0) complexes in the presence of an N-heterocyclic carbene (NHC) ligand have been shown to effectively catalyze the hydrodefluorination of perfluoroalkyl arenes. chemistryviews.org The mechanism often involves oxidative addition of a C-F bond to the metal center, followed by reductive elimination in the presence of a hydrogen source. wikipedia.org Bismuthinidenes have also been reported to catalyze the hydrodefluorination of polyfluoroarenes through a Bi(I)/Bi(III) redox cycle. mpg.de

Transition metals have proven to be versatile catalysts for a variety of reactions involving perfluoroallene. frontiersin.orgnih.gov These reactions often proceed through organometallic intermediates, allowing for a high degree of control over the reaction outcome.

Perfluoroalkyl copper and perfluoroalkylene dicopper reagents have been used to synthesize perfluoroallenes with high regioselectivity. researchgate.net Transition metal catalysts, such as those based on palladium and platinum, are widely used in cross-coupling reactions and have the potential to be applied to perfluoroallene chemistry. For instance, an iridium complex of perfluoroallene, Cp*Ir(CO)(η²-CF₂=C=CF₂), has been synthesized, demonstrating the ability of transition metals to coordinate with and potentially activate the allene system. researchgate.net The catalytic cycles for these reactions often involve fundamental organometallic steps like oxidative addition, migratory insertion, and reductive elimination. mpg.de

Table 2: Transition Metals Used in Perfluoroallene Chemistry

| Transition Metal | Reaction Type | Reference |

| Copper | Synthesis of perfluoroallenes | researchgate.net |

| Iridium | Formation of perfluoroallene complexes | researchgate.net |

| Palladium | Cross-coupling reactions (potential) | |

| Platinum | Alkoxycarbonylation (potential) |

Catalytic Transformations Involving Perfluoroallene

Hydrodefluorination Catalysis of Perfluoroallene

Functional Group Interconversions on Perfluoroallene Scaffolds

The ability to modify the functional groups on a perfluoroallene scaffold is crucial for the synthesis of more complex molecules. nih.govnih.gov These transformations, known as functional group interconversions (FGI), allow for the strategic manipulation of the molecule's properties and reactivity. slideshare.net

The reactivity of the fluorine atoms in perfluoroallene allows for their substitution by other functional groups. For example, nucleophilic substitution reactions can be used to replace fluorine atoms with other halides, or with oxygen-, nitrogen-, or sulfur-containing functionalities. researchgate.net

Furthermore, the double bonds of the perfluoroallene can be functionalized through various addition reactions. For instance, cycloaddition reactions can be employed to construct cyclic and heterocyclic systems. The resulting products from these initial transformations can then serve as scaffolds for further synthetic modifications, where tailoring enzymes can be used to increase architectural complexity in biological systems.

Advanced Research Applications of Perfluoroallene and Its Derivatives

Perfluoroallene in Advanced Materials Science

The intrinsic reactivity and unique electronic characteristics of perfluoroallene make it a compound of significant interest in materials science. Its potential lies in its ability to act as a precursor for novel fluoropolymers and as a ligand in organometallic chemistry, paving the way for new materials with specialized properties. ontosight.airesearchgate.net

Perfluoroallene has proven to be a valuable ligand in the field of organometallic chemistry, leading to the development of novel transition metal complexes. Its strong electron-withdrawing nature makes it an excellent π-acceptor, influencing the electronic properties and reactivity of the metal center.

Research has demonstrated the synthesis of stable allene (B1206475) complexes with various transition metals. For instance, manganese complexes such as CpMn(CO)₂L (where L = C₃F₄) have been synthesized and characterized. acs.org Spectroscopic analysis of these complexes reveals that tetrafluoroallene is a better π-acceptor ligand than carbon monoxide (CO), a common ligand in organometallic chemistry. acs.orgresearchgate.netresearchgate.net This superior acceptor capability is attributed to the electron-withdrawing fluorine substituents. acs.org

A significant breakthrough in this area was the synthesis of a perfluoroallene iridium complex. This was achieved through the reduction of a bis(trifluoromethyl)carbene transition-metal complex, CpIr(CO)[=C(CF₃)₂], using a reducing agent like KC₈. researchgate.netresearchgate.net This reaction involves the activation of β-carbon C-F bonds and the elimination of two fluoride (B91410) ions to yield the η²-perfluoroallene complex, CpIr(CO)(η²-CF₂=C=CF₂). researchgate.netresearchgate.netacademictree.org This synthetic route provides a novel pathway to fluorinated allene complexes, which are of interest for their potential catalytic applications. researchgate.netacs.orggoogle.com

Perfluoroallene is recognized for its potential as a monomer in the creation of advanced fluoropolymers. ontosight.ai Fluoropolymers are a class of high-performance materials known for their high resistance to solvents, acids, and bases, as well as their thermal stability. wikipedia.orgholscot.com The inclusion of perfluoroallene units into polymer chains can impart unique properties due to the dense fluorine content and the specific structure of the allene monomer.

The high reactivity of perfluoroallene facilitates its polymerization. It polymerizes readily at room temperature under its own pressure (autogenous pressure) to yield a white, insoluble, and highly crystalline solid. researchgate.net X-ray and infrared data have shown this polymer to be a linear fluorocarbon with a repeating structure featuring a difluoromethylene (=CF₂) group on alternate carbon atoms along the chain, consistent with a [-CF₂-C(=CF₂)-]n structure. researchgate.net

The propensity of perfluoroallene to dimerize and polymerize under relatively mild conditions highlights its reactivity compared to other allenes. This reactivity makes it a promising candidate for developing new fluorinated materials. ontosight.aicapes.gov.br

The application of per- and polyfluoroalkyl substances (PFAS), particularly fluoropolymers, is established in the electronics industry due to their desirable properties. acquiscompliance.comzvei.org These materials offer high thermal stability, chemical resistance, moisture repellency, and excellent dielectric properties (electrical insulation), which are critical for the performance and longevity of electronic components like cables, semiconductors, and displays. zvei.orggetenviropass.comchemsec.orgpeflon.com

Fluoropolymers derived from monomers like tetrafluoroethylene (B6358150) are used as coatings, insulators, and dielectrics. wikipedia.orgpeflon.com Given that perfluoroallene is a highly fluorinated monomer capable of forming novel fluoropolymers, its derivatives are potential candidates for creating materials for electronic and optoelectronic applications. ontosight.aiguidechem.com The unique properties conferred by the dense C-F bonds are valuable for manufacturing components that require low dielectric constants, heat resistance, and durability. zvei.org

While the general class of fluoropolymers is integral to electronics, specific research detailing the use of perfluoroallene-based polymers in optoelectronic or light-emitting devices is still an emerging area. The potential exists for these materials to be used in specialized applications where their unique structural and electronic properties could be advantageous, but this remains a forward-looking direction for research.

Incorporation into Functional Polymer Architectures

Contributions to Fluorine Chemistry Methodology

Perfluoroallene is not only a target for advanced applications but also a tool that expands the methodologies of synthetic fluorine chemistry. Its synthesis and subsequent reactions provide chemists with new pathways to create complex organofluorine compounds.

Several methods have been developed for the synthesis of perfluoroallene. An early, established route involves the multi-step dehydrobromination of 1,3-dibromo-1,1,3,3-tetrafluoropropane (B1597462) using potassium hydroxide (B78521) (KOH). researchgate.net A more recent and efficient method provides tetrafluoroallene in high yields (72-75%) through the metallation of 2-hydropentafluoropropene with t-butyllithium, followed by the thermal elimination of lithium fluoride. researchgate.net

Once synthesized, perfluoroallene serves as a highly versatile fluorinated building block. numberanalytics.comresearchgate.netsioc-journal.cnsigmaaldrich.com Its reactivity allows for a range of chemical transformations:

Addition Reactions: It reacts readily with hydrogen halides (like HBr and HCl) under mild conditions to form 2-halo-1,1,3,3-tetrafluoropropenes (CF₂X·CH=CF₂).

Cycloaddition Reactions: Perfluoroallene and its derivatives, such as 1,1-difluoroallene, participate in [3+2] cycloaddition reactions with compounds like nitrones and diazoalkanes. mdpi.com These reactions are valuable for constructing five-membered heterocyclic rings, which are important structures in pharmaceuticals and agrochemicals. google.commdpi.comwikipedia.org

The development of synthetic routes to and from perfluoroallene enriches the toolkit available to chemists for the precise introduction of fluorine into complex molecules, a key strategy in modern drug discovery and materials science. numberanalytics.comnih.govtcichemicals.com

Interdisciplinary Research Directions for Perfluoroallene Derivatives

The unique chemistry of perfluoroallene and its derivatives opens doors to several interdisciplinary research fields, bridging fundamental chemistry with applied sciences.

Advanced Catalysis: The development of perfluoroallene-metal complexes with unique electronic properties (as noted in section 5.1.1) is a promising avenue for creating novel catalysts. acs.orgresearchgate.net These catalysts could offer enhanced selectivity and efficiency in industrial chemical processes, including the synthesis of pharmaceuticals and fine chemicals. numberanalytics.com

Materials Science and Engineering: As a monomer for high-performance fluoropolymers (section 5.1.2), perfluoroallene contributes to the design of materials with extreme thermal and chemical resistance. wikipedia.orgholscot.com These materials are critical for applications in aerospace, chemical processing, and electronics, where durability under harsh conditions is paramount. peflon.com

Medicinal and Agrochemical Chemistry: Fluorine-containing molecules are central to the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.comtcichemicals.com Perfluoroallene's role as a versatile building block (section 5.2) allows for the construction of novel, complex fluorinated scaffolds. sioc-journal.cnescholarship.org This capability is vital for generating new drug candidates and pesticides with improved efficacy and bioavailability. sigmaaldrich.comnih.gov

Environmental Science: The study of perfluoroallene can also provide insights into the thermal decomposition pathways of larger per- and polyfluoroalkyl substances (PFAS), which is relevant for developing effective remediation and disposal technologies for these persistent environmental contaminants.

The continued exploration of perfluoroallene chemistry is poised to drive innovation across these diverse scientific and technological domains.

Environmental Research Considerations of Perfluoroallene As a Per and Polyfluoroalkyl Substance Pfas

Environmental Transport and Distribution Studies of Perfluoroallene

The movement of perfluoroallene and other PFAS through the environment is a complex process governed by various physical and chemical properties. enviro.wiki These compounds can be transported over significant distances in the atmosphere, water, and soil. enviro.wiki

Soil and Water Partitioning Behavior of Perfluoroallene Analogues

The partitioning of PFAS between soil and water is a critical factor in their environmental mobility. itrcweb.org This behavior is influenced by the compound's chemical structure, soil properties, and the chemistry of the surrounding water. researchgate.net

Generally, longer-chain PFAS exhibit stronger sorption to soil and sediment compared to their shorter-chain counterparts. nccoast.orgny.gov The organic carbon content of soil is a primary factor, with higher organic carbon leading to greater adsorption. rjleegroup.comnih.gov Clay minerals also play a role in adsorbing PFAS. rjleegroup.comnih.gov The pH of the soil and water can also affect partitioning, with lower pH values often leading to increased sorption of anionic PFAS. itrcweb.orgresearchgate.net Studies have shown that soil-water partitioning coefficients (log Kd values) for a range of PFAS can vary significantly, indicating complex interactions with soil surfaces. researchgate.netnih.gov

Interactive Table: Factors Affecting Soil-Water Partitioning of PFAS Analogues

| Factor | Effect on Partitioning |

| PFAS Chain Length | Longer chains lead to increased sorption. nccoast.orgny.gov |

| Soil Organic Carbon | Higher content increases adsorption. rjleegroup.comnih.gov |

| Clay Content | Can increase adsorption. rjleegroup.comnih.gov |

| Solution pH | Lower pH can increase sorption of some PFAS. itrcweb.orgresearchgate.net |

Atmospheric Transport Mechanisms of Perfluorinated Compounds

Although many PFAS have low vapor pressures, atmospheric transport is a significant pathway for their global distribution. enviro.wikiitrcweb.org This is particularly true for volatile precursor compounds like fluorotelomer alcohols. enviro.wikiresearchgate.net These compounds can be transported in the gas phase or associated with airborne particulates. enviro.wiki Industrial stack emissions are a notable source of atmospheric PFAS. ny.govitrcweb.org

Once in the atmosphere, these compounds can undergo long-range transport and be deposited in remote locations, including the Arctic and Antarctic, through wet and dry deposition. nccoast.orgitrcweb.orgnih.gov They can then accumulate in soil and surface water. nccoast.orgitrcweb.org The surfactant properties of many PFAS cause them to accumulate at air-water interfaces, which can influence their transport in aerosols. itrcweb.orgnih.gov

Advanced Remediation and Destruction Technologies for Perfluorinated Compounds Including Allenes

The extreme persistence of PFAS, including compounds like perfluoroallene, necessitates the development of effective remediation and destruction technologies. nih.gov Conventional water treatment methods are often ineffective at breaking down these "forever chemicals." thechemicalengineer.com

Several advanced technologies are being investigated for their potential to destroy PFAS:

Electrochemical Oxidation: This process uses an electric current to generate powerful oxidizing agents that can break the C-F bond. thechemicalengineer.comsame.orgwaternz.org.nz It has shown effectiveness in treating long-chain PFAS. thechemicalengineer.com

Supercritical Water Oxidation (SCWO): This high-temperature and high-pressure method creates a unique state of water that enhances the destruction of persistent pollutants like PFAS. thechemicalengineer.comsame.orgbarr.com

Plasma Treatment: This technology uses high-energy plasma to break down PFAS molecules. thechemicalengineer.comsame.org

Sonochemical Degradation: This method utilizes high-frequency ultrasound to create conditions for chemical breakdown. researchgate.netresearchgate.net

Ball Milling: A mechanical method that uses grinding to break down PFAS compounds. same.org

Pyrolysis and Gasification: High-temperature processes that break down PFAS in the absence or with limited oxygen. barr.com

Hydrothermal Alkaline Treatment (HALT): A process that uses heat and alkaline conditions to degrade PFAS. barr.com

These emerging technologies offer promising alternatives to conventional methods, aiming for the complete mineralization of PFAS into less harmful substances. same.orgbarr.com However, challenges such as high costs, potential formation of byproducts, and scalability still need to be addressed for widespread implementation. thechemicalengineer.combarr.com

Catalytic and Thermal Degradation Approaches for Perfluorinated Species

Thermal and catalytic degradation methods are key areas of research for the disposal and remediation of PFAS-contaminated materials. These high-temperature processes aim to break the stable carbon-fluorine bonds that define these compounds.

Thermal Degradation involves the application of high heat, often in the absence of oxygen (pyrolysis) or in the presence of excess air (incineration), to decompose PFAS. chemrxiv.org Research has shown that the thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) often proceeds through the formation of perfluoroalkene intermediates. researchgate.netnih.gov For example, studies on the thermal decomposition of perfluorooctanoic acid (PFOA) have observed that it initiates at temperatures around 400°C, forming primarily perfluoroheptene, carbon dioxide, and hydrogen fluoride (B91410) at temperatures below 600°C. researchgate.net In one study, the thermal destruction of perfluorohexanoic acid at temperatures above 900°C resulted in the formation of highly unsaturated fluorocarbons, including perfluoroallene. nih.gov

Computational studies suggest that the thermal degradation of PFCAs involves nonselective C-C bond cleavage, creating carbon-centered radicals. nih.govnsf.gov These radicals can then undergo further reactions, including losing a fluorine radical to form volatile perfluoroalkenes. nih.govnsf.gov The specific products and decomposition pathways are highly dependent on the temperature and reaction conditions. researchgate.net

| PFAS Compound | Temperature Range (°C) | Key Degradation Products | Reference(s) |

| Perfluorooctanoic acid (PFOA) | 400 - 600 | Perfluoroheptene, CO₂, HF | researchgate.net |

| Perfluorohexanoic acid (PFHxA) | > 900 | Perfluoroallene, C₁-C₅ perfluoroalkenes | nih.gov |

| Perfluoroheptene | > 200 | Shorter-chain homologues | acs.org |

| Potassium Perfluorooctanesulfonate (K-PFOS) | > 400 | Gas-phase degradation occurs | acs.org |

Catalytic Degradation seeks to achieve PFAS decomposition under less harsh conditions by using catalysts. One promising approach involves the use of aluminum trifluoride (AlF₃), which has been shown to enable the conversion of PFCAs and PFSAs into perfluoroalkenes at room temperature in aqueous solutions. rsc.org The proposed mechanism involves the AlF₃ abstracting a fluoride ion from the PFAS anion, leading to the formation of a stable AlF₄⁻ anion and the corresponding perfluoroalkene, accompanied by the loss of CO₂ or SO₃. rsc.org This demonstrates a potential pathway for degrading larger PFAS into smaller, potentially more manageable compounds like perfluoroallene, although the complete mineralization of these resulting products requires further steps.

Electrochemical and Photochemical Remediation Strategies for Perfluorinated Pollutants

Electrochemical and photochemical methods are advanced oxidation processes (AOPs) being developed for the remediation of water contaminated with PFAS. These technologies offer pathways to degrade these persistent pollutants without the need for high temperatures.

Electrochemical Remediation utilizes an electrolytic cell to degrade PFAS through oxidation and reduction reactions at the electrode surfaces. nih.govfrontiersin.org Electro-oxidation (EO) is considered a particularly robust technology capable of completely mineralizing non-biodegradable organic matter. nih.gov The process can involve direct electron transfer from the PFAS molecule to the anode or indirect oxidation by electrochemically generated reactive species like hydroxyl radicals. frontiersin.orgresearchgate.net The effectiveness of electrochemical oxidation is highly dependent on the electrode material. nih.gov Boron-doped diamond (BDD) anodes have shown high efficiency, achieving nearly 99% removal of certain PFAS due to their ability to generate powerful oxidizing species. researchgate.netnih.gov The degradation of perfluorinated acids like PFOA typically begins with the removal of the carboxyl group (decarboxylation) to form a perfluoroalkyl radical, which then undergoes subsequent reactions. frontiersin.org

| Technology | Electrode/Catalyst | Key Features | Target Pollutants | Reference(s) |

| Electrochemical Oxidation (EO) | Boron-Doped Diamond (BDD) | High efficiency (~99% removal); generates powerful oxidants. | PFOA, PFOS, various PFAS | researchgate.netnih.gov |

| Electrochemical Oxidation (EO) | Magnéli phase Ti₄O₇ | High degradation efficiency with low energy requirement. | PFOA, PFOS | frontiersin.orgresearchgate.net |

| Photochemical Degradation | UV / Sulfite (B76179) (SO₃²⁻) | Effective but can be slow; breaks C-F bonds. | PFOA, PFOS | waterworld.com |

| Photochemical Degradation | UV / Sulfite (SO₃²⁻) + Iodide | Accelerates reaction up to 4x; treats higher concentrations. | PFBS, PFOA, PFOS | waterworld.comaquaa.com |

| Photocatalysis | nano-In₂O₃ / UV | High decomposition potential for PFOA under UV irradiation. | PFOA | nih.gov |

| Photoactivated Reductive Defluorination (PRD) | UV / Electron Donor / Surfactant | Generates hydrated electrons to cleave C-F bonds at ambient temp. | Various PFAS | enviro.wiki |

Photochemical Remediation uses light, typically ultraviolet (UV), to initiate chemical reactions that break down PFAS. nih.gov Direct photolysis of PFAS is generally inefficient, so the process is often enhanced by adding other chemicals. nih.gov One effective method involves UV light in the presence of sulfite (SO₃²⁻), which generates reactive radicals capable of degrading PFAS. waterworld.com Recently, researchers found that adding iodide to the UV/sulfite system can accelerate the degradation of PFAS by up to four times and allows for the treatment of more concentrated waste streams. waterworld.comaquaa.com This enhanced system was shown to completely remove perfluorobutane sulfonate (PFBS) within 24 hours and was also effective against PFOA and PFOS. waterworld.com Another approach, photocatalysis, uses semiconductor materials like indium(III) oxide (In₂O₃) or titanium dioxide (TiO₂) nanoparticles, which generate electron-hole pairs under UV light that drive the decomposition of PFAS. nih.gov Reductive pathways, such as Photoactivated Reductive Defluorination (PRD), use UV light to generate hydrated electrons from a donor molecule, which have sufficient energy to cleave the strong carbon-fluorine bonds of PFAS molecules. enviro.wiki

Academic Research Safety and Best Practices for Perfluoroallene Studies

Experimental Design and Risk Assessment in Fluorine Chemistry Laboratories

Working with highly reactive perfluorinated compounds like perfluoroallene demands meticulous planning and a safety-first culture. The field of fluorine chemistry is characterized by reagents and products that can be exceptionally energetic, corrosive, and toxic. acs.orgnumberanalytics.com Therefore, experimental design must be intrinsically linked with a comprehensive risk assessment.

A thorough risk assessment is a foundational requirement before any practical work commences. acs.org This process involves identifying all potential hazards associated with the chemicals and the experimental procedures, reviewing Safety Data Sheets (SDS), estimating the severity and likelihood of risks, and establishing robust safety precautions to control these risks. acs.org

Engineering and Administrative Controls: Given that perfluoroallene is a highly reactive and potentially hazardous gas, experiments should be conducted within specific engineering controls. ontosight.ainumberanalytics.com

Ventilation: All handling of perfluoroallene must occur in a well-ventilated area, preferably within a fume hood or a vented gas storage cabinet. numberanalytics.compurdue.edu Continuous flow chemistry setups are increasingly recommended for hazardous reactions involving gases like fluorine, as they offer better control and safety. acs.org

Materials Compatibility: Fluorine and its reactive compounds can react violently with many common laboratory materials. purdue.edunj.gov Equipment must be constructed from compatible materials, with Teflon often being a preferred choice for gaskets. purdue.edu All equipment must be kept scrupulously dry, as moisture can lead to the formation of highly corrosive hydrofluoric acid (HF). purdue.edu

Remote Operation: For handling high-pressure sources of fluorine or its derivatives, remote-controlled extensions for valves and the use of barricades can provide an additional layer of protection. purdue.edu

Personal Protective Equipment (PPE): Standard PPE is insufficient for fluorine chemistry. Researchers must use specialized protective equipment. numberanalytics.comnj.gov

Gloves: Chemical-resistant gloves, such as those made from neoprene or nitrile, are mandatory to prevent skin contact. numberanalytics.comnumberanalytics.com

Eye and Face Protection: Chemical-resistant goggles that form a secure seal around the eyes and a face shield are essential. numberanalytics.com

Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact. numberanalytics.com For situations with a risk of exposure to cold liquids or vapors, special clothing designed to prevent tissue freezing is required. nj.gov

Emergency Preparedness: An emergency response plan must be in place before any experiment begins. numberanalytics.com This plan should include evacuation procedures, emergency contacts, and specific first-aid measures. numberanalytics.com For fluorine or HF exposure, immediate action is critical. Skin contact requires flushing with copious amounts of water, followed by the application of 2.5% calcium gluconate gel. acs.orgpurdue.edu Eye wash fountains and emergency showers must be immediately accessible. nj.gov

Table 1: Key Elements of Risk Assessment in Fluorine Chemistry

| Assessment Step | Description | Examples for Perfluoroallene Studies |

| Hazard Identification | Identifying all potential chemical and procedural dangers. acs.org | Perfluoroallene's high reactivity, potential for explosive reactions, toxicity of the gas itself and potential byproducts (e.g., HF upon contact with moisture). ontosight.aipurdue.edu |

| Risk Evaluation | Estimating the likelihood and severity of potential incidents. acs.org | Evaluating the risk of gas leaks, uncontrolled reactions, or explosions based on experimental scale and conditions. |

| Control Measures | Implementing engineering controls, administrative protocols, and PPE. acs.org | Use of a certified fume hood, materials compatible with fluorine chemistry, established Standard Operating Procedures (SOPs), and mandatory use of specialized PPE. numberanalytics.compurdue.edu |

| Emergency Planning | Establishing clear procedures for accidents and exposures. numberanalytics.com | Having an emergency response plan, accessible safety showers/eyewash stations, and readily available 2.5% calcium gluconate gel for HF burns. acs.orgpurdue.edunj.gov |

Responsible Conduct of Research with Perfluorinated Compounds

The responsible conduct of research (RCR) is defined as the practice of scientific investigation with integrity. psu.edu It involves adhering to established professional norms and ethical principles in all research-related activities. umaine.edu For research involving perfluorinated compounds, a class of substances with significant environmental and health implications, upholding these standards is paramount to maintaining public trust and ensuring scientific validity. psu.edunih.gov

Key tenets of RCR include:

Data Integrity and Management: This involves the secure and ethical acquisition, analysis, and storage of research data. psu.edu Researchers must ensure that all data are recorded accurately and that records are maintained meticulously.

Research Misconduct: All researchers have an obligation to avoid fabrication, falsification, and plagiarism (FFP). psu.edu Any suspected misconduct must be reported according to institutional and federal guidelines. umaine.edu

Authorship and Publication: Decisions about authorship should be made transparently and based on significant intellectual contributions to the research. The publication of findings is a crucial step in the scientific process, and researchers have a responsibility to share their results honestly and completely.

Conflict of Interest: Researchers must identify and manage any potential conflicts of interest, which can be financial, professional, or personal. psu.edu Given the industrial history of some per- and polyfluoroalkyl substances (PFAS), transparency regarding funding sources and potential conflicts is especially critical. usask.ca

Mentorship: Responsible mentorship is a cornerstone of RCR, ensuring that trainees understand and adhere to the ethical standards of their discipline. psu.edu Mentors have a responsibility to guide trainees in all aspects of responsible research.

Table 2: Core Areas of Responsible Conduct of Research (RCR)

| RCR Core Area | Description | Relevance to Perfluorinated Compound Research |

| Research Misconduct | Avoiding fabrication, falsification, and plagiarism in proposing, performing, or reviewing research, or in reporting research results. psu.edu | Ensures the scientific record on compounds like perfluoroallene is accurate and trustworthy. |

| Data Management | The ethical and effective collection, analysis, sharing, and retention of research data. psu.edu | Critical for reproducibility of experiments and for building a reliable body of knowledge on the properties and effects of these compounds. |

| Conflict of Interest | A situation in which financial or other personal considerations have the potential to compromise or bias professional judgment and objectivity. psu.edu | Promotes unbiased research and interpretation of results, which is vital for public and regulatory confidence. |

| Responsible Authorship | Acknowledging individuals who have made a significant intellectual contribution to the research. | Ensures proper credit is given and accountability is clear for the published work. |

| Mentoring | The process of guiding and training the next generation of researchers in the responsible conduct of research. psu.edu | Fosters a culture of integrity and safety within fluorine chemistry and PFAS research laboratories. |

Methodological Considerations for PFAS Research

Research on PFAS, including specific compounds like perfluoroallene, presents unique methodological challenges that must be addressed in the experimental design. These challenges stem from the physicochemical properties of PFAS and their ubiquity in the environment, which can lead to sample contamination.

Analytical Challenges: The diversity and complexity of PFAS pose significant hurdles for measurement and analysis. acs.org

Targeted vs. Non-Targeted Analysis: Targeted approaches quantify specific, known PFAS structures using methods like liquid chromatography-mass spectrometry (LC-MS). acs.org This is effective for well-known compounds but misses the vast number of other PFAS and their precursors. Non-Targeted Analysis (NTA) uses high-resolution mass spectrometry (HRMS) to identify as many chemical species as possible in a sample, which is useful for discovering new or unexpected compounds. acs.org

Aggregate Exposure Methods: To capture a more complete picture of PFAS presence, researchers may use aggregate methods. The Total Oxidizable Precursor (TOP) assay, for instance, oxidizes precursor compounds in a sample to form measurable perfluoroalkyl acids (PFAAs), thus estimating the total concentration of PFAAs and their precursors. acs.orgresearchgate.net Other methods aim to measure total organic fluorine (TOF) or extractable organic fluorine (EOF). researchgate.net

Lack of Standards: A significant challenge in PFAS research is the absence of commercially available analytical standards for many emerging and novel PFAS structures, making their quantification difficult. acs.orgnih.gov

Sampling and Contamination Control: Due to the widespread use of PFAS in many consumer and laboratory products, there is a high risk of background contamination during sample collection, processing, and analysis.

Site Selection: Researchers must carefully consider site selection and environmental matrices to avoid confounding factors.

Sampling Materials: Strict protocols are required, including avoiding the use of materials that may contain PFAS (e.g., certain types of tubing, containers, and even waterproof field notebooks).

Detection Limits: Analytical methods must be sensitive enough to detect the very low concentrations of PFAS that may be relevant for environmental or health assessments. mdpi.com

Table 3: Comparison of PFAS Analytical Methodologies

| Methodology | Principle | Advantages | Limitations |

| Targeted Analysis (e.g., LC-MS/MS) | Quantifies a pre-defined list of specific PFAS compounds using reference standards. acs.org | High sensitivity and specificity; provides absolute quantification. | Only detects the targeted compounds; misses unknown or untargeted PFAS. acs.org |

| Non-Targeted Analysis (NTA) | Uses high-resolution mass spectrometry to screen for a wide range of known and unknown compounds. acs.org | Enables discovery of novel or emerging PFAS; provides a more holistic view. | Often provides semi-quantitative or qualitative data; identification can be challenging without standards. researchgate.net |

| Total Oxidizable Precursor (TOP) Assay | Chemically oxidizes PFAS precursors into terminal PFAAs, which are then measured by targeted analysis. acs.org | Estimates the contribution of precursors to total PFAA concentration. researchgate.net | May not achieve complete oxidation of all precursors; information on the original precursor identity is lost. |

| Total Organic Fluorine (TOF) | Measures the total amount of fluorine bound to organic compounds in a sample. | Provides an aggregate measure of all organofluorine compounds, including all PFAS. | Does not differentiate between different PFAS or even between PFAS and other organofluorines; can be influenced by inorganic fluoride (B91410). researchgate.net |

Future Research Directions and Unexplored Avenues for Perfluoroallene

Emerging Synthetic Paradigms for Perfluoroallene

The development of more efficient and selective synthesis methods for perfluoroallene is crucial for unlocking its full potential. numberanalytics.com Historically, the preparation of tetrafluoroallene was challenging, which limited the exploration of its chemistry. cas.cn Early methods involved a three-step procedure starting from dibromodifluoromethane (B1204443). cas.cnroyalsocietypublishing.org

Recent advancements have focused on improving the yield and accessibility of perfluoroallene. A significant improvement involves the use of 1,3-diiodo-1,1,3,3-tetrafluoropropane as a precursor, which can be synthesized from the reaction of CF2I2 with CF2=CH2. cas.cn Subsequent elimination of hydrogen iodide affords perfluoroallene in good yield. cas.cn Another facile route involves the metallation of 2-hydropentafluoropropene or 2-bromopentafluoropropene (B1306080) with t-butyllithium, followed by thermal elimination of lithium fluoride (B91410), producing tetrafluoroallene in 72-75% yield. researchgate.netresearchgate.net

Future research is expected to focus on catalytic methods, such as catalytic fluorination, to further enhance synthetic efficiency. numberanalytics.com The development of one-pot syntheses and the exploration of new precursors are also promising areas of investigation. cas.cn

Table 1: Comparison of Synthetic Routes to Perfluoroallene

| Starting Material(s) | Reagents | Key Steps | Reported Yield | Reference |

| Dibromodifluoromethane | - | Three-step procedure | - | cas.cn |

| 1,3-diiodo-1,1,3,3-tetrafluoropropane | K2CO3 in CH3CN | Elimination of hydrogen iodide | Good | cas.cn |

| 2-Hydropentafluoropropene | t-Butyllithium | Metallation, thermal elimination of LiF | 72-75% | researchgate.netresearchgate.net |

| 2-Bromopentafluoropropene | t-Butyllithium | Metallation, thermal elimination of LiF | 72-75% | researchgate.netresearchgate.net |

Novel Reactivity Pathways and Mechanistic Discoveries

Perfluoroallene is a highly reactive compound known to undergo various reactions, including cycloadditions and nucleophilic additions. cas.cnontosight.ai It readily dimerizes to perfluoro-(1,2-dimethylenecyclobutane) and can be homopolymerized. cas.cn Its cycloaddition reactions with compounds like trifluoronitrosomethane (B1596166) and trifluoromethylacetylene yield [2+2] adducts. cas.cn Furthermore, 1,3-dipolar cycloadditions with N-phenylsydnone, phenylazide, nitrones, and diazo compounds have been reported to produce interesting heterocyclic compounds. cas.cn